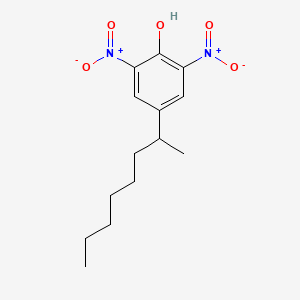

4-(1-Methylheptyl)-2,6-dinitrophenol

Description

Nomenclature and Structural Elucidation of 4-(1-Methylheptyl)-2,6-dinitrophenol and its Related Isomers

The compound this compound is known by several names in scientific literature, which is common for complex organic molecules. Its systematic IUPAC name is 2-(1-Methylheptyl)-4,6-dinitrophenol. noaa.gov It is also widely known by the common name Dinoseb (B1670700). wikipedia.org Other synonyms include 2,4-Dinitro-6-(1-methylheptyl)phenol and DNOP. noaa.govncats.io The Chemical Abstracts Service (CAS) Registry Number for this compound is 88-85-7. nist.gov

Structurally, the molecule consists of a phenol (B47542) ring substituted with two nitro groups (-NO2) and a 1-methylheptyl group. The nitro groups are located at positions 2 and 6 on the benzene (B151609) ring relative to the hydroxyl (-OH) group, and the 1-methylheptyl group is at position 4. The molecular formula of this compound is C10H12N2O5, and it has a molecular weight of 240.21 g/mol . scbt.comnist.gov

Isomers are compounds that have the same molecular formula but different structural arrangements. For dinitrophenols, there are six basic positional isomers depending on the location of the two nitro groups on the phenol ring: 2,3-Dinitrophenol, 2,4-Dinitrophenol (B41442), 2,5-Dinitrophenol, 2,6-Dinitrophenol (B26339), 3,4-Dinitrophenol, and 3,5-Dinitrophenol. cdc.govwikipedia.org

Within the context of this compound itself, isomers can exist based on the alkyl substituent. For example, 2,4-Dinitro-6-(1-methylheptyl)phenol is an isomer with the CAS number 3687-22-7 and the molecular formula C14H20N2O5. smolecule.comnih.gov Another related compound is 2-(1-Methylhexyl)-4,6-dinitrophenol, with the molecular formula C13H18N2O5. drugbank.comnih.gov These variations in the alkyl chain length and attachment point lead to different physical and chemical properties.

| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Dinoseb, 2-(sec-Butyl)-4,6-dinitrophenol | 88-85-7 | C10H12N2O5 | 240.21 |

| 2,4-Dinitro-6-(1-methylheptyl)phenol | DNOP | 3687-22-7 | C14H20N2O5 | 296.32 |

| 2-(1-Methylhexyl)-4,6-dinitrophenol | - | - | C13H18N2O5 | 282.29 |

Historical Development and Evolution of Research on Dinitrophenol Bioenergetics

The study of dinitrophenol's effects on bioenergetics has a rich history dating back to the early 20th century. During World War I, workers in French munitions factories handling 2,4-dinitrophenol (2,4-DNP) experienced weight loss, which was an early indication of its metabolic effects. bris.ac.ukemra.org In the 1930s, scientific investigations began to explore 2,4-DNP's potential as a weight-loss aid, noting its ability to significantly increase the body's metabolic rate. bris.ac.ukresearchgate.net

A pivotal moment in understanding the mechanism of dinitrophenols came in 1948 when Loomis and Lipmann discovered that 2,4-DNP uncouples oxidative phosphorylation. bris.ac.uknih.gov Their research revealed that DNP disrupts the crucial link between substrate oxidation and ATP synthesis in mitochondria. bris.ac.ukresearchgate.net This uncoupling action means that the energy from the breakdown of carbohydrates and fats is dissipated as heat rather than being stored as ATP. fiveable.mebris.ac.uk

This discovery laid the foundation for decades of research into mitochondrial bioenergetics and the role of chemical uncouplers. Dinitrophenols became valuable tools in biochemistry to explore chemiosmotic and other membrane transport processes. bionity.com The historical research trajectory moved from initial observations of physiological effects to a detailed molecular understanding of how these compounds interact with mitochondrial membranes and disrupt energy production. This evolution in research has provided profound insights into cellular metabolism and the delicate balance between energy production and heat generation. fiveable.me

Current Research Significance and Emerging Areas of Investigation for the Compound

The research significance of this compound (Dinoseb) and related dinitrophenols continues in several key areas. While its use as a pesticide has been discontinued (B1498344) in many regions due to toxicity concerns, its properties as a mitochondrial uncoupler remain a subject of academic investigation. wikipedia.orgcanada.ca

One emerging area of research is the potential for controlled-release formulations of dinitrophenols to be repurposed for therapeutic applications at very low doses. nih.gov Studies are exploring how mild mitochondrial uncoupling might protect neurons against metabolic and oxidative stress, with potential implications for neurodegenerative diseases. nih.gov Preclinical studies have investigated the effects of low-dose DNP in models of various neurological disorders. nih.gov Furthermore, research is ongoing into developing novel uncoupling agents with improved safety profiles. nih.gov

Structure

3D Structure

Properties

CAS No. |

4095-54-9 |

|---|---|

Molecular Formula |

C14H20N2O5 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

2,6-dinitro-4-octan-2-ylphenol |

InChI |

InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)11-8-12(15(18)19)14(17)13(9-11)16(20)21/h8-10,17H,3-7H2,1-2H3 |

InChI Key |

RZDYCJCMFYIULG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Contemporary Synthesis Pathways for 4-(1-Methylheptyl)-2,6-dinitrophenol Analogues

The creation of dinitrophenol analogues, such as this compound, relies on two primary strategies: the direct nitration of a phenolic precursor or the modification of a pre-existing functionalized molecule.

The introduction of nitro groups onto a phenolic ring is a classic electrophilic aromatic substitution. However, controlling the position of these groups (regioselectivity) is crucial. dergipark.org.tr For a precursor like 4-(1-methylheptyl)phenol, the alkyl group and the hydroxyl group direct the incoming electrophiles (the nitronium ion, NO₂⁺) to specific positions on the aromatic ring. The hydroxyl group is a strong activating group, directing ortho and para to itself. The alkyl group is a weaker activating group, also directing ortho and para.

To achieve the desired 2,6-dinitro substitution pattern on a 4-alkylphenol, the para position is already occupied by the alkyl group, thus directing nitration to the ortho positions relative to the hydroxyl group. Various nitrating agents and conditions are employed to optimize this process and minimize the formation of unwanted by-products. dergipark.org.trresearchgate.net The choice of nitrating agent and reaction conditions significantly influences the outcome, with a focus on maximizing yield and selectivity. dergipark.org.trresearchgate.net

Modern approaches often utilize milder and more selective nitrating systems than the traditional mixed acid (sulfuric and nitric acid) method to prevent over-nitration and oxidation of the sensitive phenolic ring. researchgate.net

Table 1: Regioselective Nitration Methods for Phenols

| Nitrating System | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| NH₄NO₃ | KHSO₄ in Acetonitrile (B52724) | Provides high yields and regioselectivity for ortho-nitration of phenols. dergipark.org.tr | dergipark.org.tr |

| Nitric Acid | Aqueous-Ethanolic Medium | A high-selectivity method for producing 2,4-dinitrophenol (B41442) from phenol (B47542) with yields up to 80%. researchgate.net | researchgate.net |

| Urea Nitrate | Acetonitrile-Water | A regioselective method performed under microwave irradiation, selectively producing ortho-nitrophenols. chemicalbook.com | chemicalbook.com |

A prominent pathway to obtain this compound is through the hydrolysis of its corresponding ester, meptyldinocap. researchgate.netresearchgate.net Meptyldinocap, chemically known as 2-(1-methylheptyl)-4,6-dinitrophenyl crotonate, is a fungicide. The hydrolysis cleaves the ester bond, releasing the free phenol, this compound (often referred to as 2,4-DNOP in analytical literature, though it is a 2,6-dinitrophenol (B26339) derivative), and crotonic acid. researchgate.net

This conversion is a key step in the residue analysis of meptyldinocap, where the parent compound is converted to the phenol for easier detection and quantification by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netnih.gov The hydrolysis can be achieved under alkaline conditions, for example, by using ethanolamine (B43304) or ammonia. researchgate.net The reaction kinetics are often pseudo-first-order. researchgate.net

Table 2: Conditions for Hydrolytic Conversion of Meptyldinocap

| Reagent | Conditions | Purpose | Reference |

|---|---|---|---|

| Ethanolamine (1%) | Reaction with residue after ethyl acetate (B1210297) extraction. | Analytical method for residue analysis in fruit matrices. researchgate.net | researchgate.net |

| Ammonia (25%) | Incubation at 60°C for 2 hours. | Regulatory assay for quantification. |

Strategies for Control of Isomeric Purity in Dinitrophenol Synthesis

The synthesis of substituted dinitrophenols can lead to a mixture of isomers. For instance, the related compound dinocap (B1148560) is known to be a mixture of six isomers. Meptyldinocap was developed as a refinement with a more defined isomeric composition, which improves its toxicological profile.

Controlling isomeric purity is a significant challenge. Strategies to achieve high purity of the desired isomer include:

Precise control of reaction conditions: Temperature, reaction time, and the ratio of reactants during nitration can influence the distribution of isomers.

Multi-step purification of the crude product: Techniques such as liquid-liquid extraction can be used to separate unreacted precursors. Vacuum distillation is employed to fractionate isomers based on differences in their boiling points. Finally, crystallization from solvent mixtures like ethanol-water can be used to precipitate the target compound in high purity.

Regulatory bodies often require detailed characterization of chiral drug compounds, including the quantification of each enantiomer and limits for all isomeric impurities. mdpi.com

Green Chemistry Principles Applied to Dinitrophenol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov These principles are increasingly being applied to the synthesis of nitrophenols to address the environmental concerns associated with traditional methods, such as the use of strong acids and the generation of significant waste. researchgate.netresearchgate.net

Table 3: Application of Green Chemistry Principles to Dinitrophenol Synthesis

| Green Chemistry Principle | Application in Dinitrophenol Synthesis | Reference |

|---|---|---|

| 1. Prevent Waste | Designing syntheses with high atom economy to minimize by-products. Using catalytic reagents over stoichiometric ones. epa.govnih.gov | epa.govnih.gov |

| 3. Design Less Hazardous Chemical Syntheses | Replacing hazardous nitrating agents like mixed acid with milder, more selective alternatives such as polymer-supported reagents or metal nitrates. researchgate.netepa.gov | researchgate.netepa.gov |

| 5. Use Safer Solvents and Reaction Conditions | Avoiding hazardous solvents and running reactions at ambient temperature and pressure whenever possible. epa.gov Some green methods utilize water or ethanol (B145695) as solvents. researchgate.netresearchgate.net | researchgate.netresearchgate.netepa.gov |

| 7. Use Renewable Feedstocks | Exploring pathways from renewable resources like lignin-derived alkylphenols to produce the necessary precursors. epa.govrsc.org | epa.govrsc.org |

| 8. Reduce Derivatives | Minimizing the use of protecting groups or unnecessary derivatization steps to reduce waste and increase efficiency. nih.gov | nih.gov |

The use of solid acid catalysts and polymer-supported reagents, which can often be regenerated and reused, represents a significant step towards a greener synthesis of nitrophenols. researchgate.net

Chemical Reactivity and Stability of the Compound in Research Contexts

The chemical behavior of this compound is dictated by its functional groups: the phenolic hydroxyl group, the aromatic ring, and the two electron-withdrawing nitro groups.

Acidity: The phenolic hydroxyl group makes the compound a weak acid. smolecule.com The presence of two electron-withdrawing nitro groups significantly increases its acidity compared to unsubstituted phenol, with reported pKa values for the compound ranging from 5.69 to 6.79 at 25°C. smolecule.com

Reactivity: The nitro groups make the compound a potential oxidizing agent. It can react vigorously with reducing agents like hydrides, sulfides, and nitrides, which can lead to detonation. smolecule.comnoaa.gov It is also incompatible with strong bases, and such reactions may result in explosive outcomes. noaa.gov

Stability: The compound's stability is influenced by several factors:

Hydrolytic Stability: It is highly dependent on pH. The compound is very stable in acidic conditions (pH 4) but degrades rapidly in alkaline conditions (pH 9) due to base-catalyzed hydrolysis. smolecule.com

Thermal Stability: It has limited thermal stability, undergoing decomposition at elevated temperatures (around 200°C). smolecule.com This instability is characteristic of dinitrophenolic compounds. smolecule.com

Stability in Solution: When dissolved in solvents like acetonitrile, the compound can degrade. Acidification of standard solutions and storage in cool, dark places are recommended to minimize hydrolysis and photolysis. eurl-pesticides.eu Under standard ambient conditions, the solid product is chemically stable. sigmaaldrich.com

Table 4: Chemical Reactivity and Stability Profile

| Property | Description | Reference(s) |

|---|---|---|

| Acidity (pKa) | 5.69 - 6.79 at 25°C; acts as a weak acid. | smolecule.com |

| Reactivity with Reducing Agents | Vigorous, potentially detonative reactions with hydrides, sulfides, nitrides. | smolecule.comnoaa.gov |

| Reactivity with Bases | Incompatible with strong bases; potential for explosive reactions. | noaa.gov |

| Hydrolytic Stability | pH-dependent: Stable at pH 4, moderately stable at pH 7, rapid degradation at pH 9. | smolecule.com |

| Thermal Stability | Decomposes around 200°C. | smolecule.com |

| Solution Stability | Can degrade in organic solvents; requires acidification and cool, dark storage. | eurl-pesticides.eu |

Biochemical Mechanisms of Action and Cellular Bioenergetics

Molecular Basis of Mitochondrial Oxidative Phosphorylation Uncoupling by the Compound

The primary mechanism of action for 4-(1-Methylheptyl)-2,6-dinitrophenol is the uncoupling of oxidative phosphorylation. This process disrupts the critical link between electron transport and the synthesis of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. The uncoupling action is rooted in the compound's specific chemical properties that allow it to interfere with the electrochemical proton gradient across the inner mitochondrial membrane.

This compound functions as a classical protonophore, a lipid-soluble weak acid that transports protons across a lipid membrane. wikipedia.org Its structure, featuring a phenolic hydroxyl group and a lipophilic 1-methylheptyl side chain, is key to this activity. The phenolic group can be reversibly protonated and deprotonated, while the bulky, nonpolar alkyl group facilitates its diffusion across the hydrophobic core of the inner mitochondrial membrane. nih.gov

The mechanism involves a cyclical process:

In the proton-rich intermembrane space, the anionic form of the compound picks up a proton, becoming a neutral, lipophilic molecule. wikipedia.org

This neutral form readily diffuses across the inner mitochondrial membrane into the proton-deficient mitochondrial matrix.

Once in the matrix, it releases the proton, reverting to its anionic form.

The delocalization of the negative charge across the dinitrophenol ring system increases the anion's membrane permeability, allowing it to return to the intermembrane space, driven by the positive-outside membrane potential, to repeat the cycle. wikipedia.org

This shuttling of protons creates a "leak" that bypasses the ATP synthase enzyme, effectively short-circuiting the mitochondrial energy-generating machinery. droracle.ai The presence of the lipophilic C8 hydrocarbon chain (1-methylheptyl) is known to enhance the uncoupling activity compared to simpler dinitrophenols by increasing the compound's affinity and partitioning into the lipid bilayer. nih.govnih.gov

While direct protonophoric action across the lipid bilayer is significant, the uncoupling effect of dinitrophenols is often amplified through interactions with specific inner mitochondrial membrane proteins. Key among these are the Adenine Nucleotide Translocase (ANT) and Uncoupling Proteins (UCPs). mdpi.comnih.gov

Adenine Nucleotide Translocase (ANT): As the most abundant protein in the inner mitochondrial membrane, ANT's primary role is to exchange cytosolic ADP for matrix ATP. nih.govwikipedia.org However, studies on the closely related compound 2,4-dinitrophenol (B41442) (DNP) show that ANT can facilitate its uncoupling activity. mdpi.comnih.gov This interaction is supported by the observation that carboxyatractyloside, a specific inhibitor of ANT, can partially reverse the uncoupling effect of DNP. nih.gov It is proposed that dinitrophenols can interact with ANT, inducing a conformational change that facilitates proton transport through the protein itself.

Uncoupling Proteins (UCPs): UCPs, particularly UCP1 (thermogenin) found in brown adipose tissue, are natural mediators of proton leak, generating heat. mitochonpharma.comnih.gov Research has demonstrated that UCP1, UCP2, and UCP3 can all significantly enhance the protonophoric effect of DNP. mdpi.comnih.gov This suggests that compounds like this compound may also utilize these proteins as conduits to translocate protons, thereby augmenting their uncoupling potency.

Impact on Cellular Metabolic Pathways and Energy Homeostasis

By uncoupling oxidative phosphorylation, this compound profoundly alters cellular energy balance, triggering a cascade of metabolic adjustments.

The continuous shuttling of protons by this compound leads to the collapse of the proton motive force—the electrochemical gradient comprised of the membrane potential (ΔΨ) and the pH gradient (ΔpH). nih.govresearchgate.net This dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis. wikipedia.org In an attempt to compensate and restore the proton gradient, the electron transport chain works at an accelerated rate, leading to a marked increase in oxygen consumption (respiration). nih.govdroracle.ainih.gov Studies on Dinoseb (B1670700) have confirmed that it increases the rate of state 4 respiration (oxygen consumption in the absence of ADP) and depresses the mitochondrial membrane potential. nih.gov

The most direct consequence of dissipating the proton motive force is the severe inhibition of ATP synthesis. wikipedia.org The ATP synthase enzyme relies entirely on the flow of protons down their electrochemical gradient to drive the phosphorylation of ADP to ATP. nih.govnih.gov When this compound provides an alternative route for proton entry, this driving force is lost, and ATP production via oxidative phosphorylation ceases. wikipedia.orgwikipedia.org Instead of being captured in the chemical bonds of ATP, the energy stored in the proton gradient is released as heat. wikipedia.org Research has shown that Dinoseb exposure leads to diminished cellular ATP levels and a decrease in ATP-linked respiration. nih.govnih.gov

| Parameter | Effect | Mechanism | Reference |

|---|---|---|---|

| Proton Motive Force | Decreased | Protonophoric activity transports H+ into the matrix, collapsing the gradient. | wikipedia.orgnih.gov |

| Oxygen Consumption (Respiration) | Increased | The electron transport chain accelerates to compensate for the dissipated proton gradient. | nih.govnih.gov |

| ATP Synthesis | Inhibited | Dissipation of the proton motive force removes the driving force for ATP synthase. | wikipedia.orgnih.govnih.gov |

| Heat Production | Increased | Energy from the proton gradient is lost as heat instead of being converted to ATP. | wikipedia.org |

The drastic reduction in mitochondrial ATP production creates a cellular energy crisis, forcing the cell to rely on other metabolic pathways. To meet energy demands, cells upregulate glycolysis, the breakdown of glucose in the cytoplasm, which generates a small amount of ATP through substrate-level phosphorylation. Studies with related dinitrophenols demonstrate an increase in glucose consumption and the production of lactate, a hallmark of increased glycolytic flux. nih.gov

Furthermore, the metabolic disruption caused by this compound can affect key regulatory enzymes. While direct data on its effect on the pyruvate (B1213749) dehydrogenase complex is limited, its known inhibitory action on other mitochondrial enzymes, such as succinate (B1194679) dehydrogenase (Complex II) and Complex III, alters the mitochondrial redox state. nih.gov Such shifts in the energy state and redox balance of the mitochondria invariably influence the activity of pyruvate dehydrogenase, which gates the entry of carbohydrates into the Krebs cycle.

| Metabolic Pathway/Process | Effect | Rationale | Reference |

|---|---|---|---|

| Oxidative Phosphorylation | Uncoupled | The link between electron transport and ATP synthesis is severed by proton leak. | wikipedia.orgnih.gov |

| Glycolysis | Stimulated | Compensatory mechanism to produce ATP when mitochondrial synthesis is inhibited. | nih.gov |

| Electron Transport Chain Activity | Stimulated | Respiration increases to try and pump protons against the leak. | nih.govnih.gov |

Downstream Cellular and Subcellular Effects in Experimental Systems

The uncoupling of oxidative phosphorylation by dinitrophenols initiates a cascade of downstream cellular events. While specific studies on this compound are limited, research on related compounds, particularly 2,4-dinitrophenol (DNP), provides significant insights into these effects.

Studies on the related compound 2,4-dinitrophenol (DNP) have shown that mild mitochondrial uncoupling can lead to an increase in intracellular calcium (Ca²⁺) levels in cerebral cortical neurons. This effect is a significant downstream consequence of the altered mitochondrial membrane potential caused by the uncoupling agent. The disruption of the electrochemical gradient across the mitochondrial membrane can impact the organelle's ability to sequester calcium, leading to changes in cytosolic calcium concentrations.

The effect of dinitrophenol uncouplers on the generation and scavenging of reactive oxygen species (ROS) is complex. Research on 2,4-dinitrophenol (DNP) has shown that it can lead to an increase in the production of ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻), in various cell types. mdpi.com For instance, in LNCaP prostate cancer cells, DNP treatment resulted in increased oxidative stress, which was associated with a reduction in cellular thiol levels. mdpi.com However, some studies suggest that mild mitochondrial uncoupling with DNP can paradoxically reduce oxidative stress under certain conditions. For example, in cerebral cortical neurons, DNP treatment was found to reduce oxidative stress. Similarly, in a study on spinal cord injury, DNP administration decreased mitochondrial oxidative damage. nih.gov This dual role may be dependent on the concentration of the uncoupler and the specific cellular context.

The disruption of cellular bioenergetics and the generation of ROS by dinitrophenols can ultimately lead to the induction of apoptosis, or programmed cell death. Studies using 2,4-dinitrophenol (DNP) have demonstrated its ability to cause a marked increase in apoptosis in various cancer cell lines. mdpi.comnih.gov For example, in human pulmonary adenocarcinoma Calu-6 cells, DNP induced apoptosis, as evidenced by DNA fragmentation and the loss of mitochondrial membrane potential. nih.gov In LNCaP prostate cancer cells, DNP treatment alone led to a significant number of cells in the early stages of apoptosis. mdpi.com The induction of apoptosis by DNP is often linked to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.

Comparative Mechanistic Investigations with Other Dinitrophenol Uncouplers

The biochemical and cellular effects of this compound can be understood by comparing its presumed mechanism with that of other well-studied dinitrophenol uncouplers, such as 2,4-dinitrophenol (DNP) and dinoseb (2-sec-butyl-4,6-dinitrophenol).

All dinitrophenols share the fundamental mechanism of uncoupling oxidative phosphorylation by acting as protonophores. wikipedia.orgwikipedia.orgherts.ac.uk They are weak acids that, in their protonated form, can diffuse across the inner mitochondrial membrane. wikipedia.org Once in the mitochondrial matrix, they release a proton, and the resulting anionic form returns to the intermembrane space, driven by the membrane potential. wikipedia.org This futile cycling of protons dissipates the proton motive force, leading to increased respiration and heat production, but decreased ATP synthesis. wikipedia.org

The potency and specific effects of different dinitrophenol derivatives can vary based on their chemical structure, particularly the nature of the alkyl substituent on the phenol (B47542) ring. For instance, dinoseb, which has a sec-butyl group, is a known herbicide that functions as a potent uncoupler of oxidative phosphorylation. nih.gov Studies have shown that dinoseb inhibits mitochondrial respiration and stimulates ATPase activity, characteristic actions of a classical proton uncoupler. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Alkyl Chain Length and Branching on Biological Potency and Selectivity

The nature of the alkyl substituent on the phenol (B47542) ring is a critical determinant of the biological activity of dinitrophenols. The length and branching of this chain significantly modulate the compound's lipophilicity, which in turn affects its ability to traverse biological membranes and interact with its molecular targets.

Research Findings:

The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation, where they act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. wikipedia.orgresearchgate.net The efficiency of this process is highly dependent on the molecule's ability to exist in both a protonated (neutral) and deprotonated (anionic) state and to move across the lipid bilayer.

Chain Length: Increasing the length of the alkyl chain generally increases the lipophilicity of the compound. This enhanced lipid solubility facilitates easier passage through the mitochondrial membrane, which can lead to greater uncoupling potency. For instance, studies on related dinitrophenol compounds have shown that increasing the alkyl chain length can enhance efficacy. The pesticide Dinoseb (B1670700), which features a sec-butyl group, and DNOC (4,6-dinitro-o-cresol), with a simple methyl group, demonstrate how variations in the alkyl substituent lead to different activity profiles. nih.gov A longer and more substantial alkyl group like the 1-methylheptyl chain in 4-(1-Methylheptyl)-2,6-dinitrophenol suggests a high degree of lipophilicity, likely contributing to potent biological activity.

Branching: Branching in the alkyl chain, such as the 1-methyl configuration in the heptyl group, can also influence activity. Branching can affect how the molecule fits into specific binding sites on proteins or how it partitions into the lipid membrane. In the case of Dinoseb, the secondary butyl group (1-methylpropyl) provides a specific steric and electronic profile that defines its herbicidal and toxicological properties. wikipedia.org The 1-methylheptyl group similarly creates a chiral center, introducing stereochemical considerations that can lead to differential activity between its enantiomers.

| Compound Feature | Influence on Bioactivity | Example |

| Alkyl Chain Length | Longer chains increase lipophilicity, enhancing membrane transport and potency. | The 1-methylheptyl group suggests high lipophilicity and potent activity. |

| Alkyl Chain Branching | Branching affects molecular shape, influencing binding and creating chirality. | The sec-butyl group in Dinoseb and the 1-methylheptyl group create specific steric profiles. wikipedia.org |

Positional Isomerism of Nitro Groups and its Effect on Uncoupling Efficiency

The arrangement of the nitro groups on the phenol ring is fundamental to the compound's acidity (pKa) and its efficiency as a proton uncoupler. The two primary isomers of interest are the 2,4- and 2,6-dinitrophenol (B26339) derivatives.

Research Findings:

The uncoupling activity of a phenol is directly related to the acidity of its hydroxyl group. The electron-withdrawing nature of the nitro groups stabilizes the phenoxide anion, making the phenol more acidic and a better proton carrier. noaa.gov

Comparison of 2,4- vs. 2,6-isomers: Both 2,4-dinitrophenol (B41442) (2,4-DNP) and 2,6-dinitrophenol (2,6-DNP) are significantly more acidic than unsubstituted phenol. However, there are subtle but important differences. The pKa of 2,6-DNP is approximately 3.7, while the pKa of 2,4-DNP is around 4.1. nih.govchemicalbook.comchemicalbook.com The slightly lower pKa of 2,6-DNP indicates it is a slightly stronger acid. This increased acidity can enhance its ability to donate a proton within the mitochondrial matrix, a key step in the uncoupling cycle.

Steric Effects: In 2,6-DNP derivatives, the two nitro groups are positioned ortho to the hydroxyl group. This steric hindrance can influence the hydrogen bonding capabilities of the hydroxyl group and its interaction with the surrounding environment. In contrast, the 2,4-DNP isomer has one nitro group ortho and one para, resulting in a different electronic distribution and steric profile. Very limited data on dinitrophenol isomers suggest that 2,6-DNP may have an equivalent potential for increasing basal metabolic rate as 2,4-DNP. cdc.gov

| Compound | pKa Value | Positional Effect on Uncoupling |

| 2,6-Dinitrophenol | ~3.7 chemicalbook.comchemicalbook.comhmdb.ca | Two ortho nitro groups provide strong electron withdrawal and steric influence, resulting in higher acidity. |

| 2,4-Dinitrophenol | ~4.1 | One ortho and one para nitro group provide effective electron withdrawal. |

| Phenol | ~9.9 noaa.gov | Lacks electron-withdrawing groups, much weaker acid. |

Effects of Esterification and O-Methylation on Bioactivity and Metabolic Fate

Modification of the phenolic hydroxyl group through esterification (forming an ester) or O-methylation (forming an ether) fundamentally alters the compound's properties, turning it into a prodrug that requires metabolic activation.

Research Findings:

Esterification: Converting the phenolic hydroxyl group of a dinitrophenol into a carboxylic acid ester renders the molecule inactive as a protonophore. nih.gov This is because the proton-donating hydroxyl group is now blocked. However, these ester derivatives can function as prodrugs. In the body, cellular esterases can hydrolyze the ester bond, leading to a gradual release of the active dinitrophenol compound. nih.gov This strategy can be used to achieve a more prolonged and controlled effect and potentially alter tissue distribution. For example, lipophilic 2,4-DNP carboxylic acid esters have been synthesized to act as prodrugs that slowly release the active compound. nih.gov

O-Methylation (and O-Alkylation): O-methylation, where a methyl group is attached to the phenolic oxygen to form an ether, also inactivates the uncoupling ability of the molecule by blocking the proton-donating hydroxyl group. Similar to esters, these ethers can be considered prodrugs if they are metabolized back to the active phenol. The metabolic fate of such compounds often involves O-dealkylation by cytochrome P450 enzymes. However, this metabolic pathway can be rapid, potentially leading to drug instability. For instance, a study involving 2,6-dinitro-4-(octyloxy)phenol showed that it was metabolically unstable and underwent rapid O-dealkylation.

| Modification | Effect on Bioactivity | Metabolic Fate |

| Esterification | Inactivates the compound (prodrug). The hydroxyl group is blocked and cannot transfer protons. nih.gov | Hydrolyzed by cellular esterases to gradually release the active phenol. nih.gov |

| O-Methylation | Inactivates the compound (prodrug). The hydroxyl group is blocked. | Can be metabolically converted back to the active phenol via O-dealkylation by enzymes. |

Stereochemical Configurations and their Role in Compound Activity

The presence of a chiral center in a molecule means it can exist as two non-superimposable mirror images called enantiomers (R- and S-isomers). Biological systems, being chiral themselves, often interact differently with each enantiomer.

Research Findings:

The 1-methylheptyl substituent in this compound contains a chiral center at the first carbon of the alkyl chain. This results in the existence of (R)- and (S)-enantiomers.

Differential Activity of Enantiomers: It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can have vastly different biological activities, potencies, and metabolic fates. michberk.comjuniperpublishers.com One enantiomer may be highly active while the other is inactive or has a different type of activity altogether. juniperpublishers.comnih.gov

Examples in Chiral Pesticides: This phenomenon is widely documented for chiral pesticides. For the herbicide dichlorprop, only the (+)-isomer possesses herbicidal activity. nih.gov Similarly, the insecticide Dinoseb, which has a chiral sec-butyl group (1-methylpropyl), is commercially sold as a racemic mixture of its (R)- and (S)-enantiomers. wikipedia.org It is highly probable that the enantiomers of this compound also exhibit stereoselective activity, where one isomer is more potent as an uncoupler or interacts differently with metabolic enzymes than the other. However, specific studies separating and testing the individual enantiomers of this compound are not widely reported in the literature. The evaluation of pure enantiomers is crucial for a complete understanding of the compound's biological profile. iastate.edu

| Stereochemical Aspect | Significance in Biological Systems | Relevance to this compound |

| Chiral Center | Leads to (R)- and (S)-enantiomers. | The 1-methylheptyl group has a chiral center. |

| Enantioselective Activity | Biological targets (enzymes, receptors) are chiral and interact differently with each enantiomer. juniperpublishers.com | The (R)- and (S)-isomers likely have different potencies and/or metabolic fates. |

| Racemic Mixtures | Commercial products are often mixtures of all stereoisomers. | The compound is likely produced and used as a racemic mixture. |

Analytical and Bioanalytical Methodologies in Research

Advanced Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are fundamental in the analysis of dinitrophenol compounds, providing the high resolution needed for separation and the sensitivity required for quantification at trace levels.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the trace analysis of dinitrophenols due to its exceptional sensitivity and selectivity. mdpi.com This method is particularly vital in environmental and biological monitoring where target compounds are often present at very low concentrations. In the analysis of the related compound 2,4-dinitrophenol (B41442) (DNP), LC-MS/MS has been successfully employed to determine its presence in biological fluids like blood and urine, achieving detection of metabolites as well. researchgate.netnih.gov

Methodologies developed for 2,4-DNP can be adapted for 4-(1-Methylheptyl)-2,6-dinitrophenol. These methods often involve a liquid chromatography system for separation, followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer. researchgate.net The high selectivity is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. This allows for the confident identification and quantification of the analyte even in complex matrices. For instance, validated LC-MS/MS methods for 2,4-DNP in human hair have reported limits of detection as low as 0.01 ng/mg, demonstrating the technique's power for trace analysis. nih.gov The direct analysis of samples with minimal preparation is also possible using advanced ionization techniques like Direct Analysis in Real Time (DART®) coupled with high-resolution mass spectrometry, which can rapidly identify contaminants in water. lcms.cz

Table 1: LC-MS/MS Parameters for Analysis of a Related Dinitrophenol Compound

| Parameter | Value | Source |

| Compound | 2,4-Dinitrophenol (DNP) | nih.gov |

| Instrument | Waters Acquity UPLC with TQD | researchgate.net |

| Application | Analysis in biological fluids | nih.gov |

| Postmortem Blood Conc. | 48.4 mg/L (DNP) | nih.gov |

| Metabolite Conc. | 1.2 mg/L (2-amino-4-nitrophenol) | nih.gov |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for resolving it from its structural isomers. Reversed-phase (RP) HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.com

The separation of dinitrophenol isomers is highly dependent on the chromatographic conditions. For example, an isocratic HPLC method developed for various nitrophenols utilized a monolithic C18 column with a mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (80:20, v/v). chromatographyonline.com This method achieved baseline separation of compounds like 2,4-dinitrophenol and 4,6-dinitro-o-cresol in under 3.5 minutes. chromatographyonline.com The choice of stationary phase chemistry, such as polar-end-capped C18 or perfluorinated phenyl (PFP) phases, can significantly alter selectivity, particularly for closely related isomers like chlorophenols and nitrophenols. lcms.cz

Peak purity assessment is a critical component of method validation, often performed using a photodiode array (PDA) detector. chromatographyonline.com This detector acquires UV-Vis spectra across the entire chromatographic peak. A comparison of spectra from the upslope, apex, and downslope of the peak can indicate the presence of co-eluting impurities. chromatographyonline.com While powerful, this method has limitations, as impurities with similar spectra or poor UV absorbance may go undetected. chromatographyonline.com

Table 2: Example HPLC Conditions for Separation of Related Nitrophenols

| Parameter | Condition 1 | Condition 2 |

| Analytes | Phenol (B47542), 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol | 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate |

| Column | Chromolith RP-18e (150 mm × 4.6 mm) | Newcrom R1 |

| Mobile Phase | 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) | Acetonitrile, water, and phosphoric acid |

| Detection | UV | Not specified |

| Flow Rate | 3 mL/min | Not specified |

| Analysis Time | < 3.5 min | Not specified |

| Source | chromatographyonline.com | sielc.com |

Spectroscopic Approaches for Characterization and Interaction Profiling

Spectroscopic techniques provide invaluable information on the structure of this compound and its interactions with other molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study compounds containing chromophores, such as the nitrated aromatic ring in this compound. Dinitrophenols exhibit characteristic absorption maxima in the UV-Vis region. For example, the related compound 4,6-dinitro-ortho-cresol (DNOC) shows three absorption maxima at approximately 220 nm, 264 nm, and 374-377 nm in aqueous solution. nih.gov Similarly, time-resolved UV-visible spectra for 2,6-DNP show distinct absorption patterns that change during chemical reactions. researchgate.net These absorption bands arise from electron transitions within the molecule.

Derivative spectroscopy, which involves calculating the first, second, or higher order derivative of the absorbance spectrum (dA/dλ, d²A/dλ², etc.), is a powerful technique for enhancing spectral resolution. ijcrt.org This mathematical treatment can separate overlapping spectral bands, allowing for the quantification of individual components in a mixture without prior separation. uw.edu.pl It is particularly useful for eliminating background interference and resolving fine spectral features that are not apparent in the zero-order spectrum. ijcrt.orguw.edu.pl

Table 3: UV-Vis Absorption Maxima for Related Dinitrophenol Compounds

| Compound | Concentration | Wavelengths (λmax) | Source |

| 4,6-Dinitro-ortho-cresol (DNOC) | 1.25 x 10⁻⁶ M | 220 nm, 264 nm, 374 nm | nih.gov |

| 4,6-Dinitro-ortho-cresol (DNOC) | 1 x 10⁻⁵ M | 213 nm, 268 nm, 367 nm | nih.gov |

Fluorescence quenching assays are effective bioanalytical tools for probing the interaction between dinitrophenols and biomolecules, such as proteins containing the amino acid tryptophan. Tryptophan has intrinsic fluorescence, which can be "quenched" or diminished upon interaction with a quencher molecule like this compound. nih.gov

Studies on various dinitrophenols, including 2,4-DNP and 2,6-DNP, have shown they can quench tryptophan fluorescence through both static and dynamic mechanisms. nih.govresearchgate.net This quenching is attributed to interactions between the indole ring of tryptophan and the aromatic ring of the dinitrophenol. researchgate.netuaic.ro The efficiency of quenching can be quantified by the Stern-Volmer constant (K_SV). A higher K_SV value indicates a more effective quencher. Research has demonstrated that the quenching ability varies among dinitrophenol isomers, with 2,4-DNP and DNOC being more potent quenchers of tryptophan fluorescence than 2,6-DNP. nih.gov These assays provide insight into the binding affinity and accessibility of the compound to fluorescent residues in proteins.

Table 4: Stern-Volmer Constants for Tryptophan Fluorescence Quenching by Dinitrophenols

| Quencher Compound | Stern-Volmer Constant (K_SV) (M⁻¹) |

| 2,6-Dinitrophenol (B26339) (2,6-DNP) | 1.1 x 10⁴ |

| 2,4-Dinitroanisole (2,4-DNA) | 2.1 x 10⁴ |

| 2,4-Dinitrophenol (2,4-DNP) | 4.5 x 10⁴ |

| 4,6-Dinitro-ortho-cresol (DNOC) | 4.6 x 10⁴ |

| Source: nih.gov |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are definitive methods for the structural confirmation of this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

O-H stretching of the phenolic hydroxyl group.

Aromatic and aliphatic C-H stretching .

C=C stretching from the aromatic ring.

Asymmetric and symmetric N-O stretching of the two nitro groups, which are strong and easily identifiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for complete structure elucidation in solution. nih.gov

¹H NMR would confirm the number and connectivity of protons. The spectrum would show distinct signals for the aromatic protons, the phenolic -OH proton, and the protons of the 1-methylheptyl side chain, with specific chemical shifts and splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons.

¹³C NMR would identify all unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework of the molecule by revealing proton-proton and proton-carbon correlations over two to three bonds. core.ac.uk This allows for unambiguous assignment of all signals and confirms the substitution pattern on the aromatic ring and the structure of the alkyl side chain.

Sample Preparation and Derivatization Protocols for Enhanced Analytical Performance

The analysis of this compound often involves complex matrices that require extensive sample preparation to remove interfering substances and concentrate the analyte. Furthermore, derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of the compound and its related isomers.

A prevalent approach for the analysis of Dinocap (B1148560), which includes the this compound isomer, involves the hydrolysis of the active ingredient's crotonate esters to their corresponding phenols. This conversion simplifies the analysis by reducing the number of isomers to be quantified. Alkaline hydrolysis, for instance, using an ammonia solution, can be performed on the sample extract. This process transforms the various dinitrophenyl crotonate isomers into their respective dinitrophenols, which can then be analyzed. eurl-pesticides.eueurl-pesticides.eu

For environmental samples such as soil, fruits, and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique. eurl-pesticides.eueurl-pesticides.eueurl-pesticides.eu This procedure typically involves an extraction step with an organic solvent like acetonitrile, followed by a cleanup step to remove co-extracted matrix components. For instance, in the analysis of meptyldinocap (a major isomer of Dinocap) in tomatoes, a citrate-buffered QuEChERS extraction has been successfully employed. eurl-pesticides.eu Similarly, for the determination of Dinocap in mango and soil, an extraction with a mixture of acetone, methanol (B129727), and hydrochloric acid has been reported, followed by a liquid-liquid partition cleanup with ethyl acetate. researchgate.netsemanticscholar.org

In the context of biological matrices, such as urine and feces from animal studies, sample preparation involves extraction with organic solvents. For example, methanol has been used to extract Dinocap and its metabolites from apple peels. fao.org For the analysis of Dinocap metabolites in rat and mouse urine, high-performance liquid chromatography (HPLC) with UV spectrometric detection has been utilized after sample collection. fao.org

Derivatization is particularly important for gas chromatography (GC) analysis of the phenolic forms of Dinocap. Methylation of the phenol group, for example with diazomethane, enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. fao.org For liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the hydrolysis step itself can be considered a form of derivatization, as it converts the parent esters into the more readily detectable phenols, which often provide a more intense signal in negative electrospray ionization mode. eurl-pesticides.eu

A summary of sample preparation and derivatization protocols for Dinocap analysis is presented in the table below.

| Matrix | Sample Preparation Method | Derivatization/Transformation | Analytical Technique |

| Fruits and Vegetables | QuEChERS (citrate-buffered) | Alkaline hydrolysis to corresponding phenols | LC-MS/MS |

| Soil | Extraction with acetone:methanol:HCl | Hydrolytic conversion to phenol metabolite | LC-MS/MS |

| Grapes, Wine, Soil | Dichloromethane extraction | None specified for GC-MS | GC-MS |

| Apples | Methanol extraction and hexane partition | Methylation with diazomethane for GC analysis | GC-ECD/NPD |

| Urine and Feces | Direct analysis after collection | None specified | HPLC-UV |

Development and Validation of Bioanalytical Methods for Environmental and Biological Matrices

The development and validation of bioanalytical methods are essential to ensure the reliability and accuracy of the data generated in research and monitoring studies of this compound. Validation is performed according to established guidelines and typically assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For the analysis of meptyldinocap and its corresponding phenol in tomatoes using a QuEChERS extraction and LC-MS/MS, a method was validated at levels of 0.02 mg/kg for the parent compound and 0.005 mg/kg for the phenol. eurl-pesticides.eu An analytical method for the determination of meptyldinocap as its 2,4-dinitrooctylphenol metabolite in mango and soil was developed and validated using LC-MS/MS. semanticscholar.org The method demonstrated good linearity over the concentration range of 0.025 to 2 µg/g, with a limit of quantification (LOQ) of 0.025 µg/g in both matrices. semanticscholar.org

Recovery studies are a critical component of method validation, indicating the efficiency of the extraction process. For the validated method in mango and soil, recoveries of meptyldinocap were between 93% and 98% at different spiking levels. semanticscholar.org In another study, concurrent recoveries for the analysis of Dinocap isomers in apples and grapes, fortified at levels of 0.025 to 1.0 mg/kg, ranged from 72% to 110%. fao.org The precision of an analytical method is typically expressed as the relative standard deviation (RSD). For the method validated in mango and soil, the repeatability (RSDr) and reproducibility (RSDR) were within acceptable limits, ranging from 2% to 6%. semanticscholar.org

The challenges in the analysis of Dinocap include the commercial unavailability of analytical standards for all individual isomers and their phenols (with the exception of meptyldinocap), the difficulty in chromatographic separation of the structurally similar isomers, and the potential for thermal degradation of the parent esters to the corresponding phenols in the gas chromatograph injector. eurl-pesticides.eueurl-pesticides.eu These factors underscore the importance of robust method development and validation to ensure accurate quantification.

The table below summarizes the validation parameters for the analysis of meptyldinocap (as a key isomer of Dinocap) in various matrices.

| Matrix | Analytical Method | LOQ | Recovery (%) | RSD (%) | Reference |

| Mango | LC-MS/MS | 0.025 µg/g | 93-98 | 2-6 | semanticscholar.org |

| Soil | LC-MS/MS | 0.025 µg/g | 93-98 | 2-6 | semanticscholar.org |

| Grapes | LC-MS/MS | 0.05 mg/kg | 72-110 | Not Specified | fao.org |

| Apples | LC-MS/MS | 0.05 mg/kg | 72-110 | Not Specified | fao.org |

| Tomatoes | LC-MS/MS | 0.005 mg/kg (phenol) | Not Specified | Not Specified | eurl-pesticides.eu |

Environmental Fate and Ecotoxicological Research Perspectives

Ecotoxicological Mechanisms and Effects in Non-Target Organisms (Academic Focus)

From an academic standpoint, the primary toxic mechanism of dinoseb (B1670700) is well-established, and its effects have been documented in a range of non-target species.

The principal mode of action for dinoseb is the uncoupling of oxidative phosphorylation. canada.caorst.eduwikipedia.org It disrupts the process of cellular energy synthesis (ATP production) by increasing the permeability of the inner mitochondrial membrane to protons. This dissipates the proton gradient that is essential for driving ATP synthase, effectively short-circuiting the cell's energy production and leading to cell death. wikipedia.org In plants and algae, dinoseb also acts as a potent inhibitor of photosynthesis by blocking the electron transport chain at photocomplex II. wikipedia.org

This mechanism makes dinoseb hazardous to a wide array of organisms:

Aquatic Organisms: Dinoseb is highly toxic to fish, aquatic invertebrates, and algae. canada.ca Its toxicity in water is influenced by environmental factors, with toxicity increasing in more acidic water. orst.eduwikipedia.org Studies have reported 96-hour LC50 (the concentration lethal to 50% of a test population) values for fish ranging from 44 µg/L in lake trout to 118 µg/L in catfish. orst.edu Even very low concentrations can negatively impact the growth and survival of aquatic life. canada.cahealth.state.mn.us

Soil Organisms: While specific data on soil organisms is limited, dinoseb is considered likely to be hazardous to them. canada.ca One study on the soil arthropod Folsomia candida found complex effects: short-term exposure led to a temporary increase in growth and reproduction, but this was followed by a sharp decline in all measured parameters and increased mortality after 21 days. nih.gov

Other Non-Target Organisms: The compound is also very highly toxic to birds, with reported acute oral LD50 values of 7 to 9 mg/kg. orst.eduwikipedia.org It is also known to be toxic to bees. orst.edu

| Organism Group | Test Type | Value | Species |

| Fish | 96-hour LC₅₀ | 44 µg/L | Lake Trout |

| 96-hour LC₅₀ | 67 µg/L | Cutthroat Trout | |

| 96-hour LC₅₀ | 118 µg/L | Catfish | |

| Birds | Acute Oral LD₅₀ | 7 - 9 mg/kg | General |

| 5- to 8-day Dietary LC₅₀ | 409 ppm | Quail | |

| 5- to 8-day Dietary LC₅₀ | 515 ppm | Pheasant |

This table is interactive. Users can sort columns to compare data.

Impact on Aquatic Biota (e.g., Fish, Daphnia)

Dinoseb is recognized for its high toxicity to aquatic organisms. orst.eduwikipedia.org Research indicates that even at low concentrations, it poses a considerable risk to aquatic life, affecting survival, growth, and reproduction. asm.orgscispace.comcanada.ca The toxicity of Dinoseb in aquatic environments is influenced by physical and chemical parameters such as pH, with its toxicity to fish being greater in acidic water compared to neutral or alkaline conditions. orst.edu While Dinoseb is taken up rapidly by fish, it is also eliminated quickly when the organism is returned to clean water, suggesting it does not pose a significant risk for bioaccumulation. orst.edu

Studies have established specific lethal concentrations for various fish species. For instance, the 96-hour median lethal concentration (LC50) for lake trout is reported as 44 µg/L, while for catfish it is 118 µg/L. orst.edu Other reported 96-hour LC50 values include 67 µg/L for cutthroat trout and 100 µg/L for coho salmon. orst.edu Chronic toxicity has also been observed, with long-term studies on fathead minnows showing significant decreases in survival and wet weight at concentrations of 48.5 µg/L over a 64-day period. The acute and chronic toxicity of Dinoseb to aquatic organisms is well-documented, with numerous studies providing data on its effects. canada.ca

The water flea, Daphnia magna, is a key indicator species in ecotoxicology and is also susceptible to Dinoseb. While specific LC50 values for Daphnia magna are less commonly cited in broad reviews, dinitrophenolic compounds are generally known to be toxic to aquatic invertebrates. nih.govnih.gov Given the high hazard of Dinoseb to aquatic life in general, even minimal exposure levels are considered a risk to the environment. asm.org

Interactive Table: Acute Toxicity of Dinoseb to Various Aquatic Species

| Species | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|

| Fathead minnow (Pimephales promelas) | 96 h LC50 | 88 | canada.ca |

| Fathead minnow (Pimephales promelas) | 96 h LC50 | 130 | canada.ca |

| Lake trout (Salvelinus namaycush) | 96 h LC50 | 44 | orst.edu |

| Cutthroat trout (Salmo clarki) | 96 h LC50 | 67 | orst.edunih.gov |

| Catfish (Ictalurus punctatus) | 96 h LC50 | 118 | orst.edu |

| Coho salmon (Oncorhynchus kisutch) | 96 h LC50 | 100 | orst.edu |

Effects on Terrestrial Organisms (e.g., Plants, Earthworms)

As a herbicide, 4-(1-methylheptyl)-2,6-dinitrophenol is inherently phytotoxic, meaning it is injurious to plants. ucanr.edu Its intended use was to control broadleaf weeds in various crops. herts.ac.uk Dinitrophenolic herbicides can cause symptoms such as leaf chlorosis (yellowing), necrosis (tissue death), and distorted growth when non-target plants are exposed. okstate.edu The mechanism of action in plants, as in other organisms, involves the disruption of energy production. canada.ca Most available data on plant effects come from efficacy trials conducted when Dinoseb was actively used as a herbicide, focusing on seed emergence and growth. canada.ca

Dinoseb also presents a high degree of toxicity to other terrestrial wildlife. It is classified as very highly toxic to birds, with reported acute oral LD50 values between 7 and 9 mg/kg. orst.edu Dietary studies have shown 5- to 8-day LC50 values ranging from 409 ppm in quail to 515 ppm in pheasants, indicating a potential to negatively affect bird populations. orst.edu The compound is also known to be toxic to bees. orst.edu

Disruptions to Ecosystem Bioenergetics and Ecological Consequences

The primary mechanism of toxicity for this compound across a wide range of organisms is the uncoupling of oxidative phosphorylation. orst.educanada.caherts.ac.uk This process occurs within the mitochondria, the energy-producing centers of cells. Dinoseb, being a protonophoric uncoupler, disrupts the proton gradient across the inner mitochondrial membrane. aopwiki.orgresearchgate.net This gradient is essential for the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. orst.edu By making the membrane permeable to protons, Dinoseb allows them to bypass ATP synthase, which leads to a situation where the cell consumes oxygen at an accelerated rate without producing the necessary energy in the form of ATP. orst.eduresearchgate.net

This fundamental disruption of cellular energy metabolism is the root cause of the widespread toxic effects observed. orst.edu In affected organisms, this energy deficit can lead to a cascade of adverse outcomes, including reduced growth, impaired reproduction, and decreased survival. scispace.comcanada.ca For example, studies on fibroblasts have shown that uncoupling oxidative phosphorylation with a related compound, 2,4-dinitrophenol (B41442), leads to an increase in markers associated with metabolic depletion. nih.gov

The ecological consequences of this bioenergetic disruption are profound. At the organism level, it compromises the fitness and survival of individuals. At the population level, it can lead to declines in sensitive species. At the ecosystem level, the loss or reduction of key species—whether they are primary producers (plants), primary consumers (herbivores), or decomposers (soil microbes)—can alter community structure and function. The interference with energy synthesis in animals, plants, and fungi means that Dinoseb has the potential to impact multiple trophic levels, leading to broader ecological imbalance. canada.ca

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and chemical reactivity of molecules like 4-(1-methylheptyl)-2,6-dinitrophenol. nih.govnih.govchemrxiv.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its physical and chemical behavior.

Detailed DFT studies on nitroaromatic compounds reveal that the presence of electron-withdrawing nitro groups significantly influences their electronic structure and reactivity. nih.govnih.gov For this compound, these calculations can elucidate the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Reactivity descriptors derived from DFT can predict the most likely sites for electrophilic and nucleophilic attacks, as well as radical reactions. nih.gov This is particularly relevant for understanding its primary mechanism of action—uncoupling oxidative phosphorylation—which involves its ability to transport protons across the mitochondrial membrane. wikipedia.orgcanada.ca Quantum calculations can model the protonated and deprotonated states of the phenolic hydroxyl group, providing insights into its pKa and its ability to function as a protonophore. Furthermore, these calculations are essential for modeling its atmospheric degradation, for instance, by predicting reaction rates with photochemically produced hydroxyl radicals. canada.ca

Table 1: Key Electronic Properties Calculated by Quantum Chemistry and Their Significance for this compound

| Calculated Property | Significance for Reactivity and Bioactivity |

| HOMO/LUMO Energies | Determine the molecule's ability to donate or accept electrons. The energy gap indicates chemical reactivity and susceptibility to excitation. researchgate.net |

| Electron Density Distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. |

| Molecular Electrostatic Potential (MESP) | Maps the electrostatic potential onto the electron density surface, visualizing regions prone to interaction with charged species like protons or biological macromolecules. nih.gov |

| Chemical Potential (µ) | Describes the tendency of electrons to escape from the system; related to electronegativity. nih.gov |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution; a harder molecule is less reactive. nih.gov |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons; relevant for understanding interactions with biological nucleophiles. nih.gov |

Molecular Docking and Dynamics Simulations for Protein-Compound Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. nih.govyoutube.com These methods are crucial for understanding its mechanism of action at the atomic level.

The primary toxic action of this compound is the uncoupling of oxidative phosphorylation, which disrupts cellular energy (ATP) production. wikipedia.orgcanada.ca It is also known to be a weak inhibitor of mitochondrial Complex II and Complex III of the respiratory chain. wikipedia.org Molecular docking can be used to predict the most probable binding pose of this compound within the binding sites of these proteins. The process involves generating a multitude of possible orientations of the ligand within the protein's active site and scoring them based on factors like steric fit and intermolecular forces (e.g., hydrogen bonds, van der Waals forces). A related compound, 2,4-dinitrophenol (B41442), has been co-crystallized with proteins, and such structures can serve as templates for modeling. drugbank.comnih.gov

Following docking, MD simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. An MD simulation calculates the forces between atoms and their subsequent motion, providing a view of how the compound behaves in a simulated physiological environment. youtube.com This can confirm the stability of a predicted binding pose, reveal conformational changes in the protein upon binding, and provide a more detailed energetic analysis of the interaction.

Table 2: Steps in a Typical Molecular Docking and Dynamics Simulation

| Step | Description | Relevance to this compound |

| 1. System Preparation | Obtain 3D structures of the target protein (e.g., mitochondrial Complex II) and the ligand. Prepare the structures by adding hydrogen atoms and assigning atomic charges. | Utilizes protein structures from databases like the Protein Data Bank (PDB) and generates a 3D model of the dinitrophenol compound. drugbank.comnih.gov |

| 2. Molecular Docking | Place the ligand into the protein's binding site and sample different orientations and conformations to find the most favorable binding mode. | Predicts how the compound binds to and inhibits key enzymes in cellular respiration. wikipedia.org |

| 3. Scoring | Rank the predicted poses using a scoring function that estimates the binding affinity. | Identifies the most likely and energetically favorable interactions. |

| 4. Molecular Dynamics (MD) Simulation | Simulate the movement of every atom in the protein-ligand complex over a period of nanoseconds to microseconds in a solvated environment. | Assesses the stability of the binding pose and observes how the compound influences the protein's natural dynamics. youtube.com |

| 5. Trajectory Analysis | Analyze the MD trajectory to calculate properties like binding free energy, conformational changes, and key intermolecular interactions. | Provides a detailed understanding of the strength and nature of the interaction, validating the mechanism of toxicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity and Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a group of chemicals with their biological activity or environmental fate. nih.govnih.gov For pesticides like this compound, QSAR models are invaluable for predicting toxicity and environmental behavior without extensive experimental testing. canada.canih.gov

QSAR models are built on the principle that the activity of a chemical is a function of its molecular structure. researchgate.net The process involves:

Data Collection : Assembling a "training set" of diverse compounds with known experimental values for the endpoint of interest (e.g., toxicity to Daphnia magna, soil sorption coefficient). nih.govecetoc.org

Descriptor Calculation : For each molecule in the training set, a large number of numerical "molecular descriptors" are calculated. These can represent constitutional, topological, geometric, or electronic properties. nih.gov

Model Development : A mathematical equation is generated using statistical methods (like multiple linear regression or machine learning algorithms) to link the descriptors to the activity. nih.govnih.gov

Validation : The model's predictive power is rigorously tested using an external set of compounds and statistical cross-validation techniques. nih.gov

For this compound, QSAR models can predict a wide range of endpoints. Bioactivity models can estimate its potency as a metabolic uncoupler or its toxicity to various non-target organisms. canada.ca Environmental behavior models can predict properties like its soil sorption coefficient (Koc), bioconcentration factor (BCF), and rates of abiotic degradation. canada.canih.gov These predictions are used in regulatory risk assessments to evaluate the potential impact of the chemical on ecosystems. canada.canih.gov

Table 3: Examples of Endpoints Predicted by QSAR Models for Pesticides

| Endpoint Category | Specific Endpoint Example | Relevance for this compound |

| Bioactivity / Ecotoxicity | Acute toxicity to fish (LC50) | Predicts potential harm to aquatic ecosystems. canada.ca |

| Chronic toxicity to daphnids (NOEC) | Assesses long-term risks to aquatic invertebrates. nih.gov | |

| Inhibition of algal growth (EC50) | Evaluates impact on primary producers in aquatic environments. | |

| Environmental Fate | Soil Adsorption Coefficient (Koc) | Predicts mobility in soil and potential for groundwater contamination. epa.gov |

| Bioconcentration Factor (BCF) | Estimates the potential to accumulate in aquatic organisms. epa.gov | |

| Atmospheric half-life | Predicts persistence in the air via reaction with hydroxyl radicals. canada.ca | |

| Physicochemical Properties | Octanol-Water Partition Coefficient (logP) | A key descriptor for predicting bioaccumulation and membrane permeability. researchgate.net |

| Water Solubility | Determines environmental distribution and bioavailability. |

Predictive Models for Environmental Transformation Products

When a chemical like this compound is released into the environment, it can be broken down into other chemicals, known as transformation or degradation products. whiterose.ac.ukresearchgate.net These products may have their own toxicological and environmental profiles. Computational models are increasingly used to predict the likely transformation products that will form under various environmental conditions.

These predictive models are often rule-based systems that simulate common environmental degradation pathways, including:

Photolysis : The breakdown of the molecule by sunlight, particularly in surface waters and on soil surfaces. canada.caepa.gov

Hydrolysis : The reaction with water, although this is not considered a major pathway for this compound. canada.ca

Biodegradation : The breakdown by microorganisms in soil and water, which can occur under both aerobic and anaerobic conditions. nih.gov

Oxidation : Reaction with atmospheric oxidants like hydroxyl radicals. canada.ca

By inputting the structure of the parent compound, these models can generate a list of plausible transformation products. For this compound, predicted transformations could include the reduction of one or both nitro groups to amino groups, or cleavage of the alkyl chain. Some studies have identified degradation products using experimental methods like GC-MS, which can be used to validate and refine these predictive models. capes.gov.brsigmaaldrich.com Predicting these products is a critical component of a comprehensive environmental risk assessment, as it ensures that the potential risks from major metabolites are not overlooked. whiterose.ac.ukresearchgate.net

Future Directions and Research Gaps

Advancing the Understanding of Intricate Molecular Mechanisms of Dinitrophenol Action

The primary mechanism of dinoseb's action is the uncoupling of oxidative phosphorylation. wikipedia.org As a weak acid, it can traverse the inner mitochondrial membrane, transporting protons from the intermembrane space back into the mitochondrial matrix. wikipedia.org This action dissipates the proton gradient that is essential for ATP synthesis, leading to a decrease in cellular energy production. wikipedia.org Beyond this fundamental action, dinoseb (B1670700) also weakly inhibits mitochondrial Complex II and Complex III of the electron transport chain. wikipedia.org In plant systems, it further disrupts photosynthesis by inhibiting electron flow. wikipedia.org

However, the full spectrum of its molecular interactions remains to be elucidated. Future research should focus on identifying and characterizing additional cellular targets of dinitrophenols. For instance, studies have shown that exposure to dinoseb can induce endoplasmic reticulum-mediated calcium release, which in turn activates caspases, enzymes involved in programmed cell death (apoptosis). wikipedia.org A deeper understanding of these secondary and off-target effects is crucial. Investigating the nuanced interactions with various cellular components will provide a more comprehensive picture of its toxicological profile and potential therapeutic applications.

Rational Design and Synthesis of Novel Dinitrophenol Derivatives with Tailored Bioactivities

The concept of rational drug design, which involves creating molecules with specific biological functions based on an understanding of their targets, holds significant promise for the dinitrophenol class of compounds. nih.gov By modifying the chemical structure of the parent compound, it is possible to synthesize novel derivatives with enhanced efficacy and reduced toxicity. rsc.orgnih.gov

For example, research into dinitroxide biradicals has shown that substituents on the polarizing agents strongly correlate with their performance in cross-effect dynamic nuclear polarization (DNP) NMR experiments. rsc.org This highlights the potential to fine-tune the properties of dinitrophenol derivatives for specific applications. The goal is to develop compounds that retain the desired bioactivity, such as mitochondrial uncoupling for research into metabolic diseases, while minimizing off-target effects. nih.govnih.gov This requires a multidisciplinary approach combining computational modeling, synthetic chemistry, and biological evaluation to explore the structure-activity relationships of new analogs. nih.govnih.gov

Development of Innovative Analytical Platforms for Ultrasensitive and Specific Detection

The ability to detect and quantify dinitrophenols in various matrices is essential for environmental monitoring and toxicological studies. cdc.gov Current analytical methods include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simple determination of dinoseb and the related compound dinoterb (B74156) in agricultural and biological samples, with a limit of quantitation of 0.001 µg/g for both compounds. nih.gov

Despite these advances, there is a continuous need for more innovative, ultrasensitive, and specific detection platforms. The development of biosensors and novel nanomaterials could offer rapid, on-site detection capabilities. Furthermore, improving extraction and clean-up procedures for complex samples will enhance the accuracy and reliability of analytical measurements. nih.gov These advancements are critical for assessing environmental contamination and human exposure levels. canada.ca

Integration of Multi-Omics Approaches in Bioenergetic Studies

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for investigating the systemic effects of dinitrophenols. nih.govnashbio.com Integrating these different layers of biological information can offer a holistic view of the cellular response to bioenergetic stress induced by compounds like dinoseb. nih.gov

For instance, multi-omics can help identify novel biomarkers of exposure and effect by correlating changes in gene expression, protein levels, and metabolite profiles with dinitrophenol treatment. nih.govresearchgate.net This approach can reveal complex regulatory networks and pathways that are perturbed by mitochondrial uncoupling. nih.gov Applying multi-omics to study the effects of dinoseb can uncover previously unknown mechanisms of action and resistance, paving the way for a more comprehensive understanding of its biological impact. nih.govnashbio.com

Exploration of the Compound as a Research Tool in Fundamental Biological Processes

Beyond its historical use as a pesticide, 4-(1-methylheptyl)-2,6-dinitrophenol and its parent compound, 2,4-dinitrophenol (B41442) (DNP), have proven to be valuable research tools for studying fundamental biological processes. researchgate.netnih.gov The ability of these compounds to uncouple oxidative phosphorylation allows scientists to investigate the intricate relationship between mitochondrial respiration and other cellular functions. wikipedia.orgresearchgate.net

Recent studies have explored the neuroprotective effects of DNP, demonstrating its ability to interfere with the aggregation of amyloid-beta fibrils, a hallmark of Alzheimer's disease. nih.gov Furthermore, DNP has been shown to induce neurite outgrowth and neuronal differentiation, suggesting potential therapeutic applications in neurodegenerative diseases. nih.gov The compound can also be used to study metabolic regulation, as it increases the basal metabolic rate by forcing cells to burn more fuel to produce the same amount of ATP. nih.gov Future research can leverage dinoseb and its derivatives to further probe the roles of mitochondria in health and disease, from cancer metabolism to aging. mdpi.comnebraska.edu

Q & A

Basic Research Questions

Q. What are the synthetic routes and characterization methods for 4-(1-Methylheptyl)-2,6-dinitrophenol?

- Methodological Answer : Synthesis typically involves nitration of phenol derivatives followed by alkylation. For example, analogous compounds like 4-(methylthio)-2,6-dinitrophenol are synthesized via reduction of nitro groups and subsequent functionalization (e.g., Herz condensation with sulfur monochloride) . Characterization employs techniques such as nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Reference standards should align with PubChem or FDA GSRS databases for validation .

Q. What are the primary toxicological properties of this compound?

- Methodological Answer : Dinitrophenols act as mitochondrial uncouplers, disrupting oxidative phosphorylation. Toxicity studies should assess acute exposure (e.g., LD50 in animal models) and chronic effects (e.g., inhibition of methanogenic bacteria in anaerobic systems). For instance, 2,6-dinitrophenol exhibits dose-dependent inhibition of methane production at concentrations >12 mg/L in anaerobic biodegradation assays . Use standardized protocols from agencies like the Agency for Toxic Substances and Disease Registry (ATSDR) for comparative analysis .

Advanced Research Questions